Compound Description: This compound is a novel anti-HIV-1 agent. It inhibits HIV-1 replication by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. []
Relevance: While not directly structurally similar to 3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine, this compound highlights the biological significance of targeting specific protein binding sites for antiviral activity. This research approach, focusing on disrupting protein-ligand interactions, can be relevant when considering potential mechanisms of action for the target compound. []
Compound Description: This compound is identified as a potent inhibitor of HIV-1 replication. It directly interacts with the HIV-1 matrix (MA) protein, competing with PI(4,5)P2 for binding. This interaction disrupts viral assembly and diminishes the production of new virus. Compound 7 exhibits broad neutralizing activity against various HIV-1 group M isolates. []
Relevance: This compound shares the core structure of a 3-(4-fluorophenyl)-1,2,4-oxadiazole with the target compound, 3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine. The presence of this shared moiety suggests potential for similar biological activity or targeting of related pathways. []
Compound Description: This compound acts as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It exhibits high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site and demonstrates anxiolytic-like activity in rodent models without potentiating phencyclidine-induced hyperlocomotor activity. []
Relevance: VU0285683 and 3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine both belong to the 1,2,4-oxadiazole class of compounds. Although the substitution patterns differ, the presence of the shared oxadiazole ring suggests these compounds might exhibit similar physicochemical properties or engage in comparable chemical interactions. []
Compound Description: This compound is a potent aldose reductase inhibitor. It effectively prevents sorbitol accumulation in rat sciatic nerve, highlighting its potential for treating diabetic complications. []
Relevance: Although not directly structurally related, the research on Compound 124 emphasizes the importance of exploring different heterocyclic scaffolds, like the pyridazine in 3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine, for developing pharmaceutical agents. Exploring various heterocyclic systems can lead to compounds with improved pharmacological profiles and therapeutic applications. []
Compound Description: This compound displays potent in vitro aldose reductase inhibitory activity. It also effectively reduces sorbitol accumulation in rat sciatic nerve after oral administration, suggesting its potential as a therapeutic agent for diabetic complications. []
Relevance: Similar to VU0285683, Compound 139 shares the 1,2,4-oxadiazole core structure with 3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine. This structural similarity suggests the target compound might also exhibit aldose reductase inhibitory activity or possess similar pharmacological properties. []
Compound Description: This compound is a potent in vitro aldose reductase inhibitor. Despite its potency in vitro, it did not show oral activity in the reported study. []
Relevance: While structurally distinct from the target compound, Compound 195 demonstrates the potential of incorporating a thioxoethyl linker, similar to the thiomethyl linker in 3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine, for developing aldose reductase inhibitors. This information can guide further structural modifications and exploration of linker variations for optimizing the target compound's activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.